![molecular formula C14H12FNO4S B6411103 4-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid, 95% CAS No. 1261968-53-9](/img/structure/B6411103.png)
4-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%
Overview
Description
4-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid, 95% (4F3MSA-PB) is a synthetic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of compounds and has been used in the study of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4F3MSA-PB.
Scientific Research Applications
4-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including 4-fluoro-3-methylsulfonylaminobenzoic acid (4F3MSAB) and 4-fluoro-3-methylsulfonylaminobenzamide (4F3MSAM). It has also been used in the study of biochemical and physiological effects. It has been used in the synthesis of small molecule inhibitors of enzymes, such as dihydrofolate reductase, and has been used in the study of protein-protein interactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid, 95% is not fully understood. It is believed to act as an inhibitor of enzymes such as dihydrofolate reductase. It is thought that the 4-fluorobenzamide group of the molecule binds to the active site of the enzyme, blocking its activity. This inhibition of the enzyme can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid, 95% are not fully understood. However, it has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of thymidine, a precursor of DNA. Inhibition of this enzyme can lead to a decrease in DNA synthesis, which can lead to a decrease in cell proliferation and apoptosis. In addition, 4-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid, 95% has been shown to inhibit the enzyme glutathione reductase, which is involved in the synthesis of glutathione, an important antioxidant. Inhibition of this enzyme can lead to an increase in oxidative stress, which can lead to a variety of physiological effects.
Advantages and Limitations for Lab Experiments
4-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a wide range of concentrations. In addition, it has been shown to be a potent inhibitor of enzymes such as dihydrofolate reductase and glutathione reductase. However, there are some limitations to its use in laboratory experiments. It is not a natural compound and may not be as effective as a natural inhibitor. In addition, its mechanism of action is not fully understood, so its effects may not be predictable.
Future Directions
There are several potential future directions for the use of 4-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%. One potential direction is to explore its use as an inhibitor of other enzymes. It could also be used to study the biochemical and physiological effects of inhibition of these enzymes. In addition, it could be used to study protein-protein interactions and to develop small molecule inhibitors of enzymes. Finally, it could be used to study the effects of oxidative stress and to develop new compounds to counteract its effects.
Synthesis Methods
The synthesis of 4-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid, 95% is relatively straightforward and can be accomplished in a few steps. The first step is to react 3-methylsulfonylaminophenol with 4-fluorobenzoic acid in the presence of a base such as sodium hydroxide. This reaction produces 4-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid, 95% as a white solid. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon. The reaction can also be carried out in a solvent such as acetic acid or ethanol. The reaction is typically complete in one to two hours.
properties
IUPAC Name |
4-fluoro-3-[3-(methanesulfonamido)phenyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-21(19,20)16-11-4-2-3-9(7-11)12-8-10(14(17)18)5-6-13(12)15/h2-8,16H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNWTNRMMSGQCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692067 | |
Record name | 6-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(3-methylsulfonylaminophenyl)benzoic acid | |
CAS RN |
1261968-53-9 | |
Record name | 6-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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